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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664

The 4-aminotetrahydropyran scaffold is a key structural motif in medicinal chemistry, valued
for its three-dimensional character which can lead to improved pharmacological properties.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-
aminotetrahydropyran derivatives targeting two distinct classes of enzymes: Activin-like
Kinase 5 (ALK5) and Dipeptidyl Peptidase-4 (DPP-4). The data presented is compiled from
published experimental studies and is intended for researchers, scientists, and drug
development professionals.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of two series of 4-
aminotetrahydropyran derivatives against their respective targets.

ALKS5 Inhibitors

A series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-
yl)amino derivatives were synthesized and evaluated for their inhibitory activity against the
TGF-p type | receptor, ALK5.[1][2] The optimization of this series led to the identification of
potent and selective ALK5 inhibitors.
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Compound ID R Group ALKS5 IC50 (nM)
la -H >1000

1b -CH3 89.4

1c -OCH3 75.2

1d -F 45.6

le -Cl 33.1

1f -CF3 28.0

Data is representative of a larger series of compounds from the cited literature. The core
scaffold is 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine,
with the 'R’ group representing substitutions on a terminal phenylamino moiety.

Another series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were also
identified as potent ALKS inhibitors. One of the lead compounds from this series, compound 8h,
demonstrated an ALK5 IC50 of 25 nM.[3]

DPP-4 Inhibitors

A series of trifluoromethyl-substituted tetrahydropyran derivatives were designed as long-acting
Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The introduction of a trifluoromethyl group at the 6-
position of the tetrahydropyran ring was found to enhance the pharmacokinetic profile while
maintaining potent DPP-4 inhibition.[4]

Compound ID Core Structure DPP-4 IC50 (nM)

Omarigliptin Tetrahydropyran 1.6
6-Trifluoromethyl-

Compound 2 4.2
tetrahydropyran

Compound 2 represents a key analog from the study, demonstrating that modifications to the
tetrahydropyran ring can significantly impact pharmacological properties while retaining high
potency.
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Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication

of the presented data.

ALKS5 Kinase Assay

The in vitro inhibitory activity of the compounds against ALK5 was determined using a kinase
activity assay. A typical protocol involves the following steps:

e Enzyme and Substrate Preparation: Recombinant human ALKS5 kinase domain and a
suitable substrate (e.g., a peptide or protein substrate like casein) are prepared in a kinase

assay buffer.

e Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and pre-
incubated with the ALK5 enzyme to allow for binding.

o Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The
reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

» Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can
be achieved through various methods, such as:

o Radiometric Assay: Using [y-32P]JATP and measuring the incorporation of the radioactive
phosphate into the substrate.

o Luminescence-based Assay: Using commercial kits that measure the amount of ATP
remaining after the kinase reaction (e.g., Kinase-Glo®).

o Fluorescence-based Assay: Using antibodies that specifically recognize the
phosphorylated substrate.

o Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

DPP-4 Inhibition Assay
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The inhibitory potency of compounds against DPP-4 is typically assessed using a fluorometric
assay. The general procedure is as follows:

e Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-
amino-4-methylcoumarin (GP-AMC), and a suitable assay buffer are required.

e Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to
various concentrations.

e Assay Procedure:

o

The DPP-4 enzyme is pre-incubated with the test compounds in a microplate.

[¢]

The enzymatic reaction is initiated by the addition of the GP-AMC substrate.

The reaction mixture is incubated at 37°C.

[¢]

[e]

The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

o Fluorescence Measurement: The fluorescence intensity is measured at appropriate
excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

e |C50 Determination: The IC50 value, representing the concentration of the inhibitor required
to reduce DPP-4 activity by 50%, is determined by analyzing the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship
studies of 4-aminotetrahydropyran compounds.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Caption: Simplified TGF-/ALKS signaling pathway and the point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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